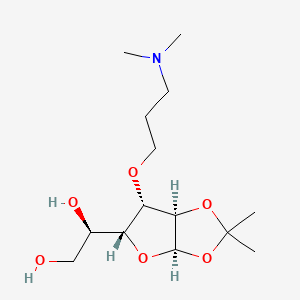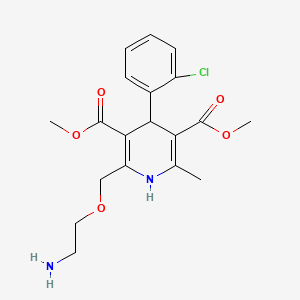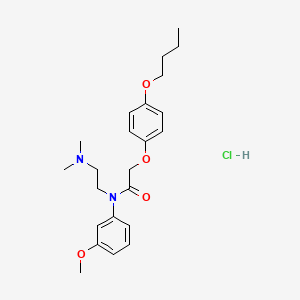
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Improvements in Synthesis : A study by Gong Fenga (2007) detailed the synthesis improvements of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the yield and purity enhancements in the production process. This demonstrates the potential for refining and scaling up the synthesis of related compounds, including the acetamide derivative (Gong Fenga, 2007).
New Derivatives and Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which have potential as pesticides. This suggests the possibility of acetamide derivatives, including the compound , being explored for similar applications (Olszewska, Tarasiuk, & Pikus, 2009).
Biodegradation and Environmental Impact
- Biodegradation Studies : Research by Wang et al. (2015) on acetochlor biodegradation, a related compound, showed the involvement of a cytochrome P450 system in N-Deethoxymethylation, a key step in acetochlor degradation. This study could provide insights into the environmental impact and degradation pathways of similar acetamide derivatives (Wang et al., 2015).
Medical and Pharmacological Research
Anticancer Drug Synthesis : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating the potential of acetamide derivatives in the development of anticancer drugs. This indicates the scope for researching the acetamide compound for similar medicinal applications (Sharma et al., 2018).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) found that certain acetamide hydrochlorides displayed significant analgesic and anti-inflammatory effects. This suggests that similar investigations could be conducted for the acetamide compound (Yusov et al., 2019).
Chemical Analysis and Detection
- Fluorescent Probes for Detection : Houdier et al. (2000) reported on a new molecular probe for measuring carbonyl compounds, which could potentially be adapted for detecting acetamide derivatives in various samples (Houdier et al., 2000).
Eigenschaften
CAS-Nummer |
27471-68-7 |
|---|---|
Produktname |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Molekularformel |
C23H33ClN2O4 |
Molekulargewicht |
437 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O4.ClH/c1-5-6-16-28-20-10-12-21(13-11-20)29-18-23(26)25(15-14-24(2)3)19-8-7-9-22(17-19)27-4;/h7-13,17H,5-6,14-16,18H2,1-4H3;1H |
InChI-Schlüssel |
CNFNOTBBFIIERQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OC.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
27471-68-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





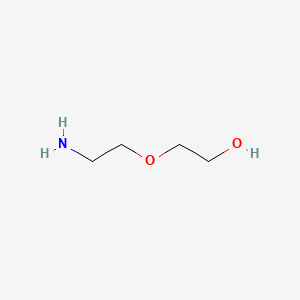
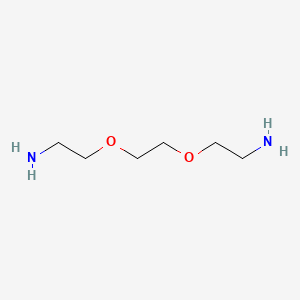
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)
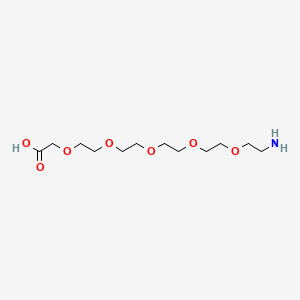

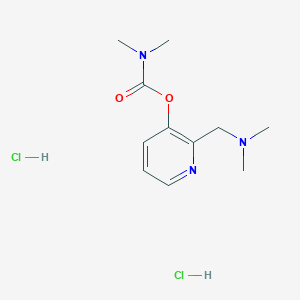
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
